N-morpholin-4-yl-3-nitrobenzamide

Vue d'ensemble

Description

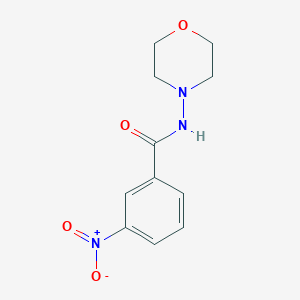

N-morpholin-4-yl-3-nitrobenzamide: is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a nitro group at the third position and a morpholine ring at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-3-nitrobenzamide typically involves the coupling of a substituted benzamide with morpholineThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: N-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.

Major Products:

Reduction: N-morpholin-4-yl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and morpholine.

Applications De Recherche Scientifique

N-morpholin-4-yl-3-nitrobenzamide has found applications in several scientific domains:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-morpholin-4-yl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring enhances its binding affinity to specific proteins. This compound has been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

N-morpholin-4-yl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

N-morpholin-4-yl-4-nitrobenzamide: Nitro group at a different position on the benzamide ring.

N-piperidin-4-yl-3-nitrobenzamide: Piperidine ring instead of morpholine.

Uniqueness: N-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its nitro group and morpholine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Activité Biologique

N-morpholin-4-yl-3-nitrobenzamide, a compound featuring a morpholine ring and a nitrobenzamide structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a morpholine moiety, which is known to enhance solubility and biological activity due to its ability to interact with various biological targets.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation.

Case Study: Inhibition of COX Enzymes

In vitro assays demonstrated that this compound inhibited COX-2 with an IC50 value of approximately 25 µM, indicating its potential utility in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group and morpholine ring play critical roles in its activity:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and influencing cellular responses.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the morpholine ring have led to compounds with improved solubility and potency.

Table 2: Comparative Biological Activity of Derivatives

| Compound | Antimicrobial Activity (MIC) | COX Inhibition (IC50) |

|---|---|---|

| This compound | 64 µg/mL | 25 µM |

| 4-Methyl-N-(morpholin-4-yl)-3-nitrobenzamide | 32 µg/mL | 20 µM |

| N-(p-Toluenesulfonyl)-morpholine derivative | 16 µg/mL | 15 µM |

These findings indicate that structural modifications can significantly enhance the biological efficacy of morpholine-based compounds.

Propriétés

IUPAC Name |

N-morpholin-4-yl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEWRSFVYLYXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357917 | |

| Record name | N-morpholin-4-yl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-51-2 | |

| Record name | N-morpholin-4-yl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.